

Technical Support Center: Scaling Up the Production of 17-Hydroxyisolathyrol

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B1235966

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This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the production of **17-Hydroxyisolathyrol**. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during synthesis, purification, and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What is **17-Hydroxyisolathyrol** and what are its potential applications?

A1: **17-Hydroxyisolathyrol** is a macrocyclic lathyrol derivative, a type of diterpene, isolated from the seeds of *Euphorbia lathyris*.^[1] Lathyrene diterpenes, as a class, are recognized for their potential therapeutic properties, including anti-inflammatory and neuroprotective activities.^{[2][3]} As such, **17-Hydroxyisolathyrol** is of interest to researchers for its potential use in drug discovery and development, particularly in areas like inflammation and neurodegenerative diseases.

Q2: What are the primary methods for producing **17-Hydroxyisolathyrol**?

A2: There are two main approaches for producing **17-Hydroxyisolathyrol** and other complex diterpenoids:

- **Extraction from Natural Sources:** Isolation from its natural source, *Euphorbia lathyris*. However, the concentration of the compound in the plant is often low, making this method challenging for large-scale production.
- **Chemical Synthesis:** Total or semi-synthesis of the molecule. The organic synthesis of complex terpenes like lathyrane can be challenging and result in low yields.[4] However, biomimetic skeleton transformation strategies are being explored to improve efficiency.[5]
- **Heterologous Biosynthesis:** A promising alternative involves engineering microorganisms, such as *Saccharomyces cerevisiae*, to produce diterpene precursors.[4] This method has the potential for high-titer production from simple sugars and offers a more scalable and sustainable approach.

Q3: What are the key challenges in scaling up the production of **17-Hydroxyisolathyrol**?

A3: The primary challenges include:

- **Low Yields:** Both natural extraction and chemical synthesis often suffer from low yields, making the cost of production high.
- **Complex Synthesis Pathways:** The intricate molecular structure of lathyrane diterpenes necessitates complex, multi-step synthetic routes.[6]
- **Purification Difficulties:** The final product needs to be separated from a complex mixture of reactants, byproducts, or other natural compounds, which can be a significant hurdle at a larger scale.
- **Process Optimization:** Scaling up from laboratory to industrial production requires significant optimization of reaction conditions, such as temperature, pressure, and solvent use, to maintain yield and purity.

Q4: How should **17-Hydroxyisolathyrol** be stored?

A4: For long-term storage, **17-Hydroxyisolathyrol** stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is recommended. The compound should be stored in a sealed container, protected from moisture and light.[1]

Troubleshooting Guides

Chemical Synthesis

Issue	Possible Cause	Recommended Solution
Low reaction yield at larger scales	Incomplete reaction; side reactions becoming more prominent.	<ul style="list-style-type: none">- Re-optimize reaction conditions (temperature, concentration, catalyst loading) for the larger scale.- Consider a fed-batch approach to maintain optimal reactant concentrations.- Use in-process controls (e.g., TLC, HPLC) to monitor reaction progress.
Formation of unexpected byproducts	Impurities in starting materials; non-selective reaction conditions.	<ul style="list-style-type: none">- Purify starting materials before use.- Screen for more selective catalysts or protecting groups.- Adjust reaction temperature to favor the desired reaction pathway.
Difficulty in product purification	Co-elution with impurities; product instability during chromatography.	<ul style="list-style-type: none">- Explore different chromatography techniques (e.g., reverse-phase, normal-phase, ion-exchange).- Consider crystallization as a purification method.- Use a different solvent system for extraction and chromatography.

Heterologous Biosynthesis (Yeast)

Issue	Possible Cause	Recommended Solution
Low titer of the desired product	Suboptimal gene expression; metabolic burden on the host cells.	<ul style="list-style-type: none"> - Optimize codon usage of the biosynthetic pathway genes for the host organism. - Use stronger or inducible promoters to control gene expression. - Balance the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates.
Accumulation of intermediate compounds	Bottleneck in the biosynthetic pathway.	<ul style="list-style-type: none"> - Identify the rate-limiting step by analyzing intermediate accumulation. - Overexpress the enzyme responsible for the bottleneck step. - Consider co-localization of enzymes in the pathway to improve efficiency.
Product degradation or modification	Host cell enzymes acting on the product.	<ul style="list-style-type: none"> - Identify and knock out host genes responsible for product degradation. - Optimize fermentation conditions (pH, temperature) to minimize enzymatic degradation. - Consider in-situ product removal strategies.

Quantitative Data

Table 1: Solubility of **17-Hydroxyisolathyrol**[\[1\]](#)

Solvent System	Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (7.13 mM)

Table 2: Example Titters for a Related Diterpenoid (Jolkinol C) in Engineered *S. cerevisiae*[4]

Product	Titer
Jolkinol C	~800 mg/L
Total Oxidized Casbanes	> 1 g/L

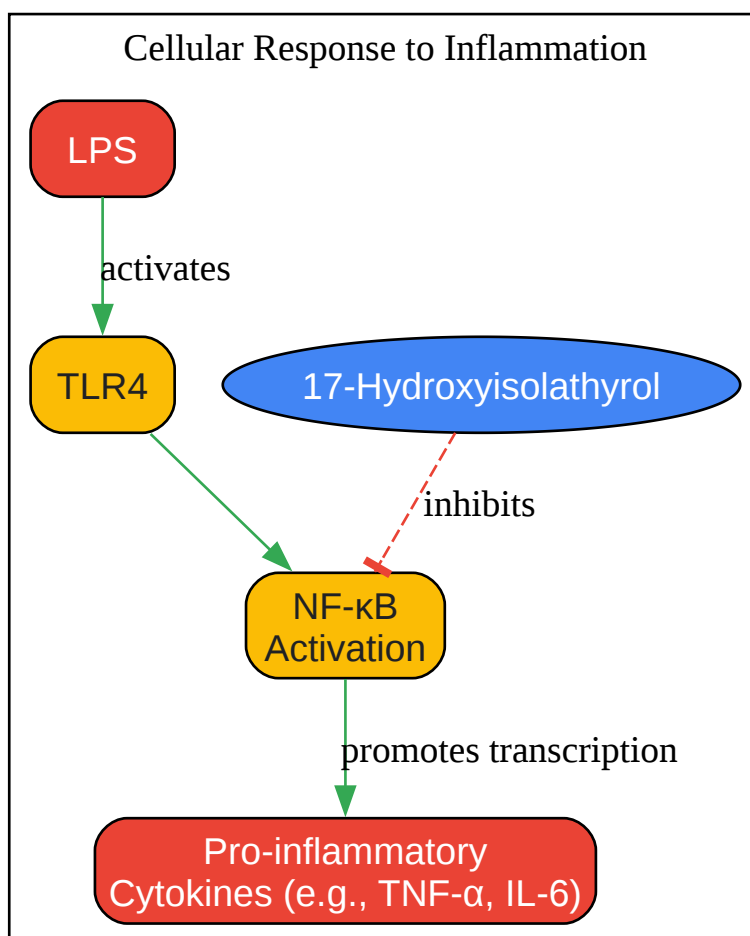
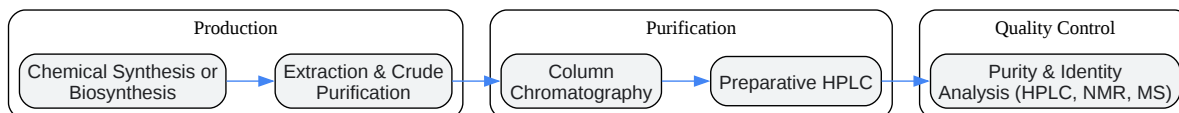
Experimental Protocols

Protocol: Extraction and Purification of **17-Hydroxyisolathyrol** from *Euphorbia lathyris* Seeds

- Extraction:
 - Grind dried seeds of *Euphorbia lathyris* to a fine powder.
 - Extract the powder with methanol at room temperature for 24 hours.
 - Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in a 90% methanol/water solution.
 - Perform liquid-liquid extraction with n-hexane to remove nonpolar compounds.
 - Collect the methanol/water layer and evaporate the methanol.
 - Extract the remaining aqueous layer with ethyl acetate.

- Chromatographic Purification:
 - Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography.
 - Elute the column with a gradient of n-hexane and ethyl acetate.
 - Monitor fractions by thin-layer chromatography (TLC).
 - Combine fractions containing the desired compound.
- Final Purification:
 - Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase of methanol and water.
 - Collect the peak corresponding to **17-Hydroxyisolathyrol** and verify its purity by analytical HPLC and confirm its structure by NMR and mass spectrometry.

Visualizations



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